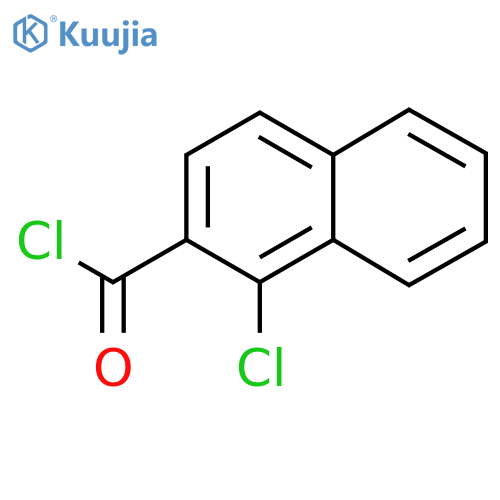

Cas no 73399-91-4 (1-Chloronaphthalene-2-carbonyl chloride)

1-Chloronaphthalene-2-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 1-chloronaphthalene-2-carbonyl chloride

- 1-Chloronaphthalene-2-carbonyl chloride

-

- インチ: 1S/C11H6Cl2O/c12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h1-6H

- InChIKey: HPSGRMKOPNZKMD-UHFFFAOYSA-N

- ほほえんだ: ClC1C(C(=O)Cl)=CC=C2C=CC=CC2=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 4.3

1-Chloronaphthalene-2-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000674-500mg |

1-Chloronaphthalene-2-carbonyl chloride |

73399-91-4 | 98% | 500mg |

$950.60 | 2023-09-01 | |

| Alichem | A219000674-1g |

1-Chloronaphthalene-2-carbonyl chloride |

73399-91-4 | 98% | 1g |

$1668.15 | 2023-09-01 | |

| Alichem | A219000674-250mg |

1-Chloronaphthalene-2-carbonyl chloride |

73399-91-4 | 98% | 250mg |

$652.80 | 2023-09-01 |

1-Chloronaphthalene-2-carbonyl chloride 関連文献

-

1. Chlorine as an activating group in an electrophilic substitution. The Friedel–Crafts acetylation of 1-chloronaphthalenePeter H. Gore,Iqtidar M. Khan J. Chem. Soc. Perkin Trans. 1 1979 2779

1-Chloronaphthalene-2-carbonyl chlorideに関する追加情報

1-Chloronaphthalene-2-carbonyl chloride (CAS No. 73399-91-4): A Comprehensive Overview

1-Chloronaphthalene-2-carbonyl chloride, also known by its CAS registry number 73399-91-4, is a highly reactive organic compound that has garnered significant attention in the fields of organic synthesis, materials science, and pharmacology. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, with a chlorine atom at the 1-position and a carbonyl chloride group at the 2-position. Its unique structure endows it with exceptional reactivity, making it a valuable intermediate in the synthesis of various complex molecules.

The synthesis of 1-chloronaphthalene-2-carbonyl chloride typically involves the chlorination of naphthalene derivatives followed by oxidation or substitution reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint of its production. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of this compound under milder conditions, which is a significant step toward sustainable chemical manufacturing.

One of the most notable applications of 1-chloronaphthalene-2-carbonyl chloride is in the construction of heterocyclic compounds, which are essential building blocks in drug discovery. The compound's reactivity allows for facile nucleophilic substitutions, enabling the formation of diverse ring systems. A recent study published in *Journal of Medicinal Chemistry* highlighted its utility in synthesizing bioactive compounds with potential anti-cancer properties. These findings underscore its importance in the development of novel therapeutic agents.

In addition to its role in drug discovery, 1-chloronaphthalene-2-carbonyl chloride has found applications in polymer chemistry. Its ability to undergo condensation reactions makes it a valuable precursor for the synthesis of high-performance polymers. For example, researchers have utilized this compound to develop advanced materials with enhanced thermal stability and mechanical properties, which are critical for aerospace and electronics industries.

The chemical properties of 1-chloronaphthalene-2-carbonyl chloride are heavily influenced by its electronic structure. The presence of electron-withdrawing groups such as chlorine and carbonyl enhances the electrophilicity of the molecule, making it highly reactive toward nucleophiles. This characteristic has been exploited in various organic transformations, including Friedel-Crafts acylations and Michael additions. Recent studies have also explored its use in click chemistry reactions, where it serves as an efficient coupling agent for constructing complex molecular architectures.

From an environmental perspective, understanding the degradation pathways of 1-chloronaphthalene-2-carbonyl chloride is crucial for minimizing its impact on ecosystems. Research indicates that this compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less hazardous byproducts. However, further studies are required to fully characterize its environmental fate and toxicity profile.

In conclusion, 1-chloronaphthalene-2-carbonyl chloride (CAS No. 73399-91-4) is a versatile compound with wide-ranging applications across multiple disciplines. Its reactivity, combined with recent advancements in synthetic methodologies and application areas, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, its role in shaping future innovations in medicine and materials science is likely to grow even more prominent.

73399-91-4 (1-Chloronaphthalene-2-carbonyl chloride) 関連製品

- 2090017-00-6(Ethyl 4-amino-2,3-dimethylbenzoate)

- 1805045-98-0(5-Amino-4-bromo-3-(bromomethyl)-2-(difluoromethyl)pyridine)

- 55981-29-8(2,5-Dibromo-1,3,4-thiadiazole)

- 1803571-85-8(4-bromo-7-chlorothieno[2,3-c]pyridine)

- 478043-45-7(4-[(4-Chlorophenyl)imino]-2,3-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1-dione)

- 850903-34-3(N-(2Z)-1-methyl-1H,2H-naphtho1,2-d1,3thiazol-2-ylidene-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

- 138164-12-2(2-Cyclohexen-1-one,2-[1-(ethoxyimino)propyl]-3-hydroxy-5-[2,4,6-trimethyl-3-(1-oxobutyl)phenyl]-)

- 1349718-91-7(3-Methoxy-4-(oxetan-3-yloxy)phenylmethanamine)

- 2228791-80-6(1-(2-methyloxolan-3-yl)cyclopentan-1-amine)

- 1628328-88-0(2-amino-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid)